![molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6](/img/structure/B118660.png)

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

描述

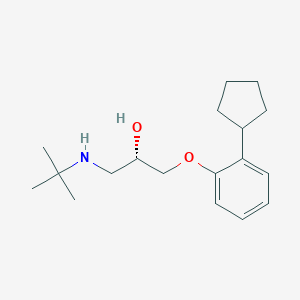

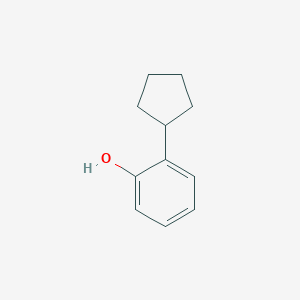

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, also known as 1-(1,3-benzodioxol-5-yl)-1-butanone, is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one involves the reaction of 1,2-methylenedioxybenzene with n-butyric anhydride in the presence of boron trifluoride diethyl etherate . The reaction is carried out at -5°C for 3.25 hours . After the reaction, the mixture is quenched with sodium acetate solution, and the organic layer is separated and washed with 5% NaOH . The crude product is then purified by column chromatography to yield the desired compound .Molecular Structure Analysis

The InChI code for 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is 1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is a solid at room temperature . It has a molecular weight of 192.21 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . The compound has a Log Po/w (iLOGP) of 2.34, indicating its lipophilicity . It has a water solubility of 0.646 mg/ml .科学研究应用

Synthesis and Characterization of Derivatives : A study by Cui Yan-fang (2007) describes the synthesis of olefinic isomer products containing 1,4-dicarbonyl groups starting from 1-(benzodioxol-5-yl) ethanone. This research highlights the compound's utility in creating novel derivatives through carbon-carbon double-bond-forming reactions Cui Yan-fang (2007).

Natural Product Isolation : Singh et al. (2009) isolated new lignans from Phyllanthus amarus, one of which includes a benzo[d][1,3]dioxol-5-yl-methyl derivative. This demonstrates the presence and importance of this functional group in natural products Manju Singh, N. Tiwari, K. Shanker, R. K. Verma, A. Gupta, M. M. Gupta (2009).

Organoselenium Compound Synthesis : Nagpal et al. (2015) reported the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole, showing the compound's relevance in developing organoselenium chemistry Yogesh Nagpal, Rajeev Kumar, K. Bhasin (2015).

Antimicrobial Activity Evaluation : Research by Umesha and Basavaraju (2014) involved synthesizing benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluating their antimicrobial activities, indicating the compound's potential in medicinal chemistry B. Umesha, Y. Basavaraju (2014).

Structural Elucidation in Crystallography : A study by Naveen et al. (2018) focused on the structural elucidation of a novel pyrazole derivative containing benzo[d][1,3]dioxol-5-yl, contributing to the understanding of molecular interactions in crystal structures S. Naveen, K. Kumara, A. D. Kumar, K. Kumar, N. K. Lokanath (2018).

Application in Photoinitiators : Kumbaraci et al. (2012) explored the use of a benzo[d][1,3]dioxole derivative in photochemically masked one-component Type II photoinitiators for free radical polymerization, demonstrating its application in polymer chemistry Volkan Kumbaraci, B. Aydoğan, N. Talinli, Y. Yagcı (2012).

Synthesis and Evaluation of Anti-Cancer Activity : A study by Wu et al. (2017) synthesized benzo[d][1,3]dioxoles-fused 1,4-thiazepines and evaluated their anti-proliferative activities, showcasing the compound's potential in cancer research Liqiang Wu, Xiaojuan Yang, Qiujv Peng, Guangfei Sun (2017).

安全和危害

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOZZIUFGVJOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473093 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one | |

CAS RN |

63740-97-6 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)

![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)

![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)